N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Description
N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of several functional groups, including an indole ring, a piperazine ring, and a cyanophenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c23-16-17-4-6-18(7-5-17)29-15-10-25-22(28)27-13-11-26(12-14-27)21-3-1-2-20-19(21)8-9-24-20/h1-9,24H,10-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNKFRFWYMYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NCCOC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Preparation of the Piperazine Derivative: Piperazine derivatives can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reaction: The indole derivative is then coupled with the piperazine derivative using a coupling agent such as carbodiimide in the presence of a base to form the piperazine carboxamide.
Introduction of the Cyanophenoxy Group: The final step involves the nucleophilic substitution reaction where the cyanophenoxy group is introduced to the ethyl chain attached to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: The nitrile group in the cyanophenoxy moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives of the cyanophenoxy group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in studies involving cell signaling pathways and receptor binding.
Pharmacology: Investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of various neurotransmitter systems. The cyanophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-3-yl)piperazine-1-carboxamide: Similar structure but with a different position of the indole nitrogen.
N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
N-[2-(4-cyanophenoxy)ethyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
